2-氟-5-(甲硫基)苯基硼酸二缩水甘油酯

描述

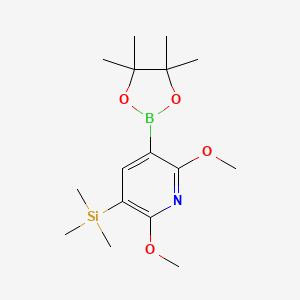

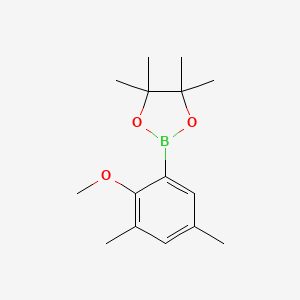

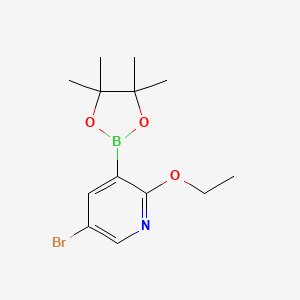

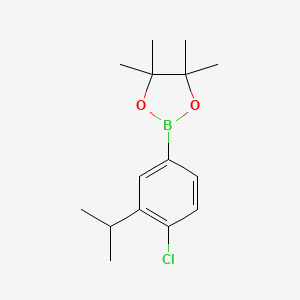

2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 268.16 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound has been used in the formal anti-Markovnikov hydromethylation of alkenes . This process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.16 . It is typically stored at temperatures between 2-8°C .科学研究应用

聚合物膜中的路易斯酸受体

有机硼化合物,如4-辛氧基苯基硼酸和2,4,6-三氟苯基硼酸二缩水甘油酯,已被合成并用作氟化物阴离子的路易斯酸受体。Jańczyk 等人(2012 年)的研究重点介绍了它们在聚合物膜电极中的应用,特别是注意了这些硼酸在酸性条件下的行为及其与氟离子之间的相互作用 (Jańczyk 等人,2012 年)。

通过 C-F 键活化合成

Zhou 等人(2016 年)的研究描述了通过 C-F 键活化将氟代芳烃转化为芳基硼酸二缩水甘油酯的过程。本研究重点介绍了镍在将各种部分氟化的芳烃转化为其相应的硼酸酯中的催化作用 (Zhou 等人,2016 年)。

过氧化氢可裂解的聚合物

Cui 等人(2017 年)报道了通过 4-甲酰苯硼酸二缩水甘油酯的帕塞里尼多组分聚合合成 H2O2 可裂解的聚(酯-酰胺)。该过程将苯硼酸酯整合到聚合物骨架中,展示了在 H2O2 响应递送载体中的潜力 (Cui 等人,2017 年)。

磷光性质

Shoji 等人(2017 年)发现,简单的芳基硼酸酯,如苯硼酸二缩水甘油酯,在固态下表现出室温磷光。这一发现挑战了重原子或羰基对于磷光有机分子是必要的这一概念 (Shoji 等人,2017 年)。

在生理 pH 值下水解

Achilli 等人(2013 年)研究了苯硼酸二缩水甘油酯的水解,发现反应速率受芳环中的取代基影响,并在生理 pH 值下加速。这对其在药理应用中的稳定性和适用性有影响 (Achilli 等人,2013 年)。

聚噻吩合成

Segawa 等人(2013 年)使用催化剂转移铃木-宫浦偶联反应合成了支化度接近 100% 的超支化聚噻吩。这涉及苯基硼酸二缩水甘油酯,展示了其在制造先进聚合物材料中的用途 (Segawa 等人,2013 年)。

安全和危害

The compound is associated with several hazard statements: H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

作用机制

Target of Action

The primary target of 2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron moiety of the compound is transferred to a palladium catalyst . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This can impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis . It has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of moisture . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering the compound for pharmacological purposes .

属性

IUPAC Name |

2-(2-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOFWZDZAKNXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143164 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-06-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)